molecular formula C24H25FN6O2 B3000576 7-benzyl-8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 898797-43-8

7-benzyl-8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B3000576
CAS RN: 898797-43-8
M. Wt: 448.502
InChI Key: GYLWYGGMIAUBHC-UHFFFAOYSA-N
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Description

The compound "7-benzyl-8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione" is a synthetic molecule that appears to be related to a class of purine derivatives. These compounds are of interest due to their potential biological activities, such as inhibiting Mycobacterium tuberculosis or acting as ligands for various serotonin receptors, which could lead to psychotropic effects .

Synthesis Analysis

The synthesis of related purine-piperazine derivatives involves several key steps, including the use of advanced intermediates that are coupled with various carboxylic acid chloride derivatives or isocyanate partners. For example, an advanced intermediate with a difluorobenzyl and piperazinyl group was used to synthesize a series of purine-2,6-dione linked piperazine derivatives targeting Mycobacterium tuberculosis . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies may be employed.

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using X-ray diffraction studies. For instance, a compound with a hydantoin ring and a bicyclo octane moiety was found to exhibit both inter- and intramolecular hydrogen bonds, forming a three-centered hydrogen bonding pattern . This suggests that the compound may also exhibit a complex hydrogen bonding network, potentially affecting its biological activity.

Chemical Reactions Analysis

The provided papers do not detail specific chemical reactions involving the compound . However, the synthesis of similar compounds involves regiospecific displacement reactions, amination, and intramolecular nucleophilic displacement cyclization reactions . These reactions are crucial for constructing the purine-piperazine framework and could be relevant to the synthesis of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. However, related compounds have been characterized using various spectroscopic techniques, including NMR, MS, and IR spectroscopy, as well as elemental analysis . X-ray crystallography has also been used to determine the crystal structure of similar compounds, which can provide insights into the density, molecular geometry, and intermolecular interactions .

Scientific Research Applications

Antimycobacterial Properties

A study by Konduri et al. (2020) on purine-linked piperazine derivatives, including compounds structurally related to 7-benzyl-8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione, demonstrated potential as potent inhibitors of Mycobacterium tuberculosis. These compounds disrupted the biosynthesis of peptidoglycan, showing greater potency than some existing clinical drugs like Ethambutol (Konduri et al., 2020).

Cardiovascular Activity

Research by Chłoń-Rzepa et al. (2004) on derivatives of 7-benzyl-8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione showed promising results in the domain of cardiovascular health. These compounds exhibited notable electrocardiographic and antiarrhythmic properties, along with hypotensive activity, indicating their potential application in cardiovascular treatments (Chłoń-Rzepa et al., 2004).

Psychotropic Potential

A study by Żmudzki et al. (2015) on N-(arylpiperazinyl)acetamide derivatives of similar compounds showed significant affinity for serotonin 5-HT6, 5-HT7, and dopamine D2 receptors. This indicates the potential use of these compounds in treating psychiatric disorders or as part of psychotropic therapies (Żmudzki et al., 2015).

Antiasthmatic Activity

Bhatia et al. (2016) synthesized derivatives of 7-benzyl-8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione with a focus on antiasthmatic properties. These compounds showed significant vasodilator activity, suggesting their potential as antiasthmatic agents (Bhatia et al., 2016).

Antiviral Properties

Wang et al. (2013) discovered diketopiperazine derivatives, which bear structural similarities to 7-benzyl-8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione, exhibiting modest antiviral activities against influenza A (H1N1) virus. This suggests potential application in antiviral drug development (Wang et al., 2013).

Anticancer Properties

Saab et al. (2013) investigated piperazine derivatives for their efficacy in inhibiting K-562 cell proliferation and inducing erythroid differentiation, which could have implications in chronic myelogenous leukemia treatments (Saab et al., 2013).

properties

IUPAC Name

7-benzyl-8-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN6O2/c1-28-21-20(22(32)27-24(28)33)31(16-17-5-3-2-4-6-17)23(26-21)30-13-11-29(12-14-30)15-18-7-9-19(25)10-8-18/h2-10H,11-16H2,1H3,(H,27,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLWYGGMIAUBHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=C(C=C4)F)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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